

# Application Notes and Protocols: Rhenium Bromide in C-H Bond Activation Reactions

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## Compound of Interest

Compound Name: Rhenium bromide (ReBr<sub>3</sub>)

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These application notes provide a detailed overview of the use of rhenium bromide complexes as catalysts in C-H bond activation reactions, a powerful tool for the efficient synthesis of complex organic molecules. The protocols included are based on peer-reviewed literature and are intended to serve as a guide for researchers in organic synthesis and drug development.

## Application Notes

Rhenium bromide complexes, particularly bromopentacarbonylrhenium(I) (ReBr(CO)<sub>5</sub>) and its dimer, bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer ([ReBr(CO)<sub>3</sub>(thf)]<sub>2</sub>), have emerged as effective catalysts for a variety of C-H bond activation reactions. These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials.

Key Advantages of Rhenium Bromide Catalysts:

- **High Efficiency:** Rhenium bromide catalysts have demonstrated high catalytic activity, often leading to excellent yields of the desired products.
- **Unique Reactivity:** In certain reactions, such as the synthesis of indene derivatives, rhenium catalysts promote intramolecular nucleophilic cyclization of the alkenylmetal species, a step that is often not favored with other transition metal catalysts like ruthenium and rhodium.[\[1\]](#)  
[\[2\]](#)[\[3\]](#)

- **Functional Group Tolerance:** These catalysts have been shown to be compatible with a range of functional groups, allowing for their application in the synthesis of complex molecules.

#### Primary Applications:

The most well-documented application of rhenium bromide in C-H activation is in the synthesis of substituted indenenes and related heterocyclic frameworks. This is typically achieved through a [3+2] annulation reaction between an aromatic compound with a directing group and an alkyne or alkene.

Another notable application is the C-H aminocarbonylation of azobenzenes with isocyanates, providing a direct route to ortho-azobenzamides. This highlights the potential of rhenium catalysts in C-N bond formation via C-H activation.

## Catalyst Synthesis and Characterization

The active catalyst, bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer ( $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$ ), is typically prepared from the commercially available bromopentacarbonylrhenium(I) ( $\text{ReBr}(\text{CO})_5$ ).

### Protocol 1: Synthesis of $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$

#### Materials:

- Bromopentacarbonylrhenium(I) ( $\text{ReBr}(\text{CO})_5$ )
- Tetrahydrofuran (THF), freshly distilled
- Hexane, anhydrous
- Schlenk flask
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve  $\text{ReBr}(\text{CO})_5$  in freshly distilled THF.
- Reflux the solution for 2-4 hours. The color of the solution will typically change, indicating the formation of the product.
- After cooling to room temperature, remove the THF under reduced pressure.
- Wash the resulting solid with anhydrous hexane to remove any unreacted starting material and byproducts.
- Dry the solid under vacuum to yield  $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$  as a stable solid.

Characterization:

The synthesized complex can be characterized by:

- Infrared (IR) Spectroscopy: The carbonyl stretching frequencies ( $\nu(\text{CO})$ ) are characteristic of the  $\text{fac-}[\text{Re}(\text{CO})_3]$  core and are typically observed in the range of  $2030\text{-}1900\text{ cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR can confirm the presence of the coordinated THF ligands.
- Mass Spectrometry: Can be used to confirm the molecular weight of the dimeric complex.

## Experimental Protocols for C-H Activation Reactions

### Protocol 2: Rhenium-Catalyzed [3+2] Annulation of Aromatic Aldimines and Acetylenes for the Synthesis of Indene Derivatives

This protocol is based on the work of Kuninobu and Takai and describes the synthesis of indene frameworks via a rhenium-catalyzed C-H bond activation and annulation cascade.<sup>[2][3]</sup>

Reaction Scheme:

Materials:

- $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$  (catalyst)

- Aromatic aldimine (substrate)
- Acetylene (coupling partner)
- Toluene, anhydrous
- Schlenk tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

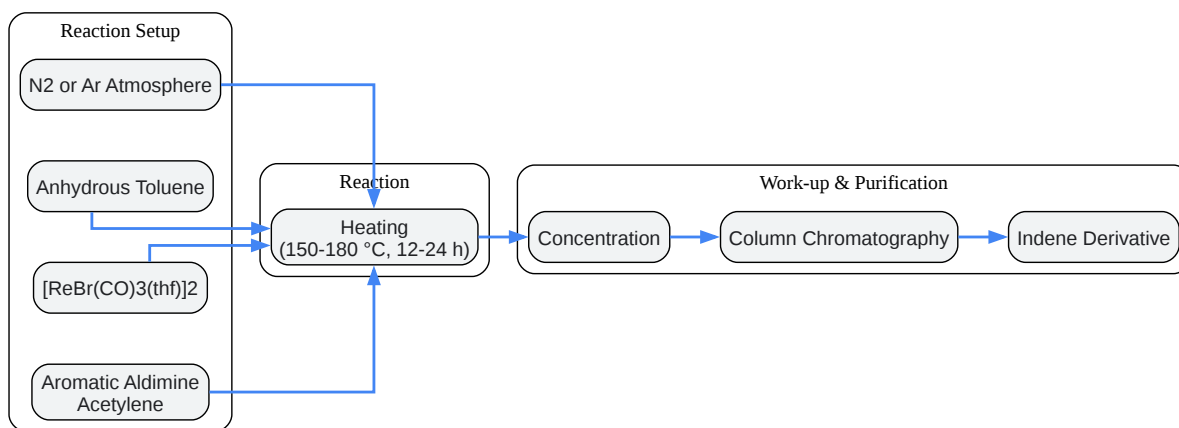
- To a Schlenk tube under an inert atmosphere, add the aromatic aldimine (1.0 equiv), the acetylene (1.2 equiv), and  $[\text{ReBr}(\text{CO})_3(\text{thf})]_2$  (2.5 mol %).
- Add anhydrous toluene to the tube.
- Seal the tube and heat the reaction mixture at the temperature and for the time specified for the particular substrates (typically 150-180 °C for 12-24 hours).
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired indene derivative.

Quantitative Data:

The following table summarizes the yields for the synthesis of various indene derivatives using this protocol.

Aldimine Substrate (R <sup>1</sup> )	Acetylene Substrate (R <sup>2</sup> )	Product Yield (%)
N-(benzylidene)aniline	Diphenylacetylene	95
N-(4-methoxybenzylidene)aniline	Diphenylacetylene	92
N-(4-chlorobenzylidene)aniline	Diphenylacetylene	88
N-(benzylidene)aniline	1-Phenyl-1-propyne	85 (mixture of regioisomers)
N-(benzylidene)aniline	4-Octyne	78

## Reaction Workflow:



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3 x Aryl aldehyde --ReBr(CO)<sub>5</sub>, N-phenylacetamide--> Indenone derivative

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